molecular formula C4H6N2O3 B14632471 3-(Hydroxymethyl)imidazolidine-2,4-dione CAS No. 56098-16-9

3-(Hydroxymethyl)imidazolidine-2,4-dione

Cat. No.: B14632471
CAS No.: 56098-16-9
M. Wt: 130.10 g/mol
InChI Key: VYWLRSYVIZZYRG-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidine family This compound features a five-membered ring structure with two nitrogen atoms and two carbonyl groups at positions 2 and 4 The hydroxymethyl group is attached to the nitrogen atom at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . Another method includes the Bucherer-Bergs reaction, which involves the reaction of ketones with ammonium carbonate and potassium cyanide . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding imidazolidinone derivatives . Reduction reactions can lead to the formation of imidazolidine derivatives with different substituents.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and triethylamine for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products: The major products formed from the reactions of this compound include various substituted imidazolidine-2,4-dione derivatives. These products can exhibit different biological and chemical properties, making them valuable for various applications.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to the activation of these substrates . This activation can lower the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating various chemical reactions. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

3-(Hydroxymethyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as imidazolidine-2-thione and thiazolidine-2,4-dione . While these compounds share a similar core structure, they differ in their substituents and functional groups, leading to variations in their chemical and biological properties. For instance, imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial and anti-HIV activities , whereas thiazolidine-2,4-dione derivatives are known for their anticonvulsant and antibacterial properties

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activities open up possibilities for therapeutic applications. Continued research on this compound and its derivatives will likely uncover even more uses and benefits.

Properties

CAS No.

56098-16-9

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

3-(hydroxymethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C4H6N2O3/c7-2-6-3(8)1-5-4(6)9/h7H,1-2H2,(H,5,9)

InChI Key

VYWLRSYVIZZYRG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)CO

Origin of Product

United States

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